![molecular formula C26H23N3O2 B251988 2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is also known as PAC-1 and has been shown to have promising anti-cancer properties.
Scientific Research Applications
PAC-1 has been shown to have potential applications in cancer research. Specifically, it has been found to induce apoptosis in cancer cells through the activation of procaspase-3. This mechanism of action has been studied in various types of cancer cells, including glioblastoma, melanoma, and leukemia. Additionally, PAC-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Mechanism of Action
The mechanism of action of PAC-1 involves the activation of procaspase-3, which is a pro-apoptotic protein. PAC-1 binds to procaspase-3 and induces its activation, leading to the initiation of the caspase cascade and subsequent apoptosis. This mechanism has been studied extensively in cancer cells and has been shown to be specific to cancer cells, sparing normal cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have specific effects on cancer cells, inducing apoptosis and sensitizing them to chemotherapy and radiation therapy. Additionally, PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1.
Advantages and Limitations for Lab Experiments
One advantage of PAC-1 is its specificity to cancer cells, making it a potentially targeted therapy. Additionally, PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, one limitation of PAC-1 is its low yield in synthesis, which can make it difficult to obtain large quantities for research purposes.
Future Directions
There are several future directions for research involving PAC-1. One area of interest is the development of more efficient synthesis methods to increase the yield of PAC-1. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and its effects on normal cells. Furthermore, the potential applications of PAC-1 in combination with other therapies, such as immunotherapy, should be explored. Finally, the potential use of PAC-1 in clinical trials for cancer treatment should be investigated.
Conclusion:
In conclusion, 2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide, or PAC-1, is a chemical compound with potential applications in cancer research. Its mechanism of action involves the activation of procaspase-3, leading to the initiation of the caspase cascade and subsequent apoptosis. PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1 and its potential applications in clinical trials.
Synthesis Methods
The synthesis of PAC-1 involves a multi-step process that begins with the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)-N-phenylacetamide to produce PAC-1. The yield of this reaction is typically around 50%.
properties
Molecular Formula |
C26H23N3O2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-phenyl-N-[2-[(2-phenylacetyl)amino]ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O2/c30-25(17-19-9-3-1-4-10-19)27-15-16-28-26(31)22-18-24(20-11-5-2-6-12-20)29-23-14-8-7-13-21(22)23/h1-14,18H,15-17H2,(H,27,30)(H,28,31) |
InChI Key |
JEVBZQRUBGOXGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



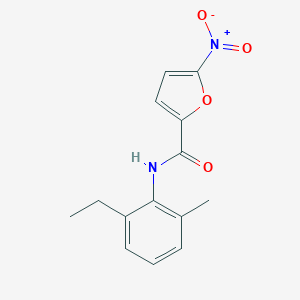
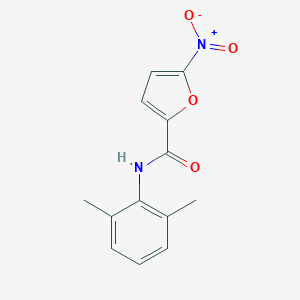
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
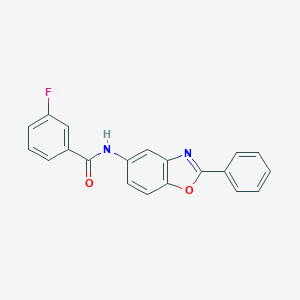
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
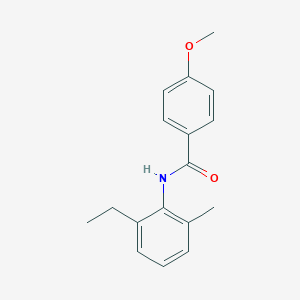
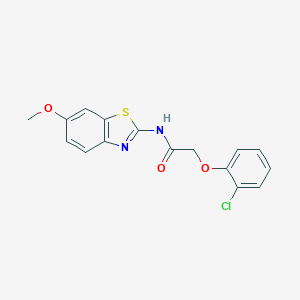
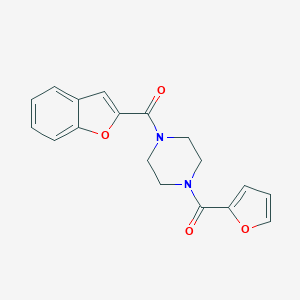
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)